(3,3-Difluorocyclobutyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluorocyclobutyl)methanethiol is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of (3,3-Difluorocyclobutyl)methanol, which can be synthesized through the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The resulting (3,3-Difluorocyclobutyl)methanol is then converted to (3,3-Difluorocyclobutyl)methanethiol using thiolating agents such as thiourea or hydrogen sulfide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms and the thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfonic acids or disulfides.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,3-Difluorocyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclobutyl)methanethiol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The thiol group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3,3-Difluorocyclobutyl)amine: Contains an amine group instead of a thiol group.
(3,3-Difluorocyclobutyl)carboxylic acid: Features a carboxylic acid group.
Uniqueness
(3,3-Difluorocyclobutyl)methanethiol is unique due to the combination of the cyclobutyl ring, fluorine atoms, and the thiol group. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H8F2S |
---|---|
Molecular Weight |
138.18 g/mol |
IUPAC Name |
(3,3-difluorocyclobutyl)methanethiol |
InChI |
InChI=1S/C5H8F2S/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 |
InChI Key |
ARSUNEKPNOEIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.